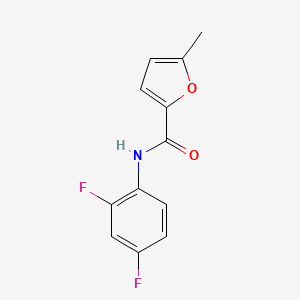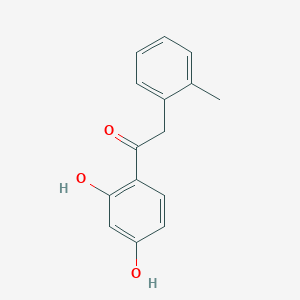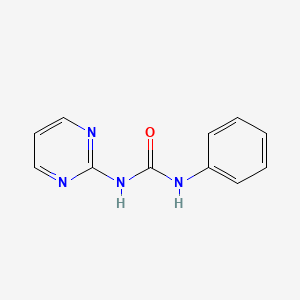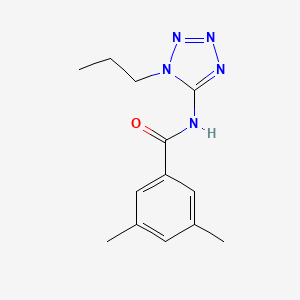methyl]amino}benzoate](/img/structure/B5770742.png)
ethyl 4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}benzoate, commonly known as Pyrimethanil, is a synthetic fungicide that belongs to the family of anilinopyrimidine compounds. It is widely used in agriculture to protect crops from fungal diseases and is known for its high efficacy against a broad spectrum of plant pathogens. Pyrimethanil has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
Pyrimethanil acts by inhibiting the synthesis of fungal cell wall components, such as chitin and β-glucan. It also disrupts fungal cell membrane integrity and function, leading to cell death. Pyrimethanil has been shown to target the fungal protein kinase C (PKC) signaling pathway, which is essential for fungal growth and virulence.
Biochemical and Physiological Effects:
Pyrimethanil has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body and does not accumulate in the environment. Pyrimethanil has been shown to have low environmental impact and is considered safe for use in agriculture.
Advantages and Limitations for Lab Experiments
Pyrimethanil is a useful tool for studying fungal biology and plant-pathogen interactions. It is highly effective against a broad spectrum of fungal pathogens and has a low toxicity to non-target organisms. However, Pyrimethanil can have variable efficacy depending on the fungal species and the mode of application. It is also important to note that Pyrimethanil should be used with caution in laboratory experiments due to its potential environmental impact.
Future Directions
There are several potential future directions for research on Pyrimethanil. One area of interest is the development of new Pyrimethanil analogs with improved efficacy and specificity against specific fungal pathogens. Another area of research is the investigation of the role of Pyrimethanil in plant-fungal interactions and the potential for Pyrimethanil to enhance plant resistance to fungal diseases. Additionally, Pyrimethanil could be used as a tool to study the molecular mechanisms of fungal pathogenesis and the development of new antifungal drugs.
Synthesis Methods
Pyrimethanil can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a reducing agent, such as iron powder or zinc dust. The resulting intermediate is then reacted with ethyl chloroformate to yield Pyrimethanil. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Pyrimethanil has been widely used in scientific research as a tool to study fungal biology and plant-pathogen interactions. It has been shown to inhibit the growth of a wide range of fungal species, including Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Pyrimethanil has also been used to investigate the role of fungal cell wall integrity and signaling pathways in fungal development and virulence.
properties
IUPAC Name |
ethyl 4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)20-15(17)21-16-18-10(2)9-11(3)19-16/h5-9H,4H2,1-3H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPROWAPSNZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)

![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)





![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)
